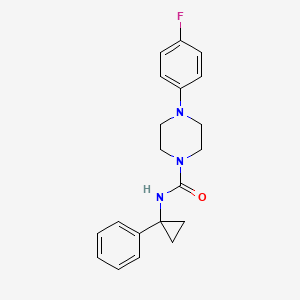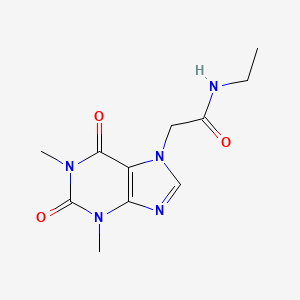
2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a member of the oxadiazole family and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, while its antitumor activity is thought to be mediated through the induction of apoptosis and inhibition of angiogenesis.
Biochemical and physiological effects:
In addition to its pharmacological activities, 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to have antioxidant activity, which may contribute to its anti-inflammatory and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. One possible direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to elucidate the exact mechanism of action of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 3-bromobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to yield the desired oxadiazole product. The reaction is typically carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)14-18-17-13(19-14)9-4-6-12(16)7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJZWXSSSIXTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5681091.png)
![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)
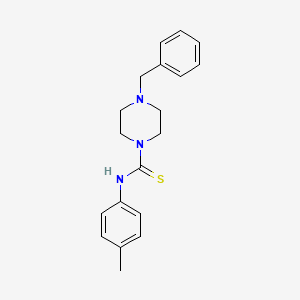
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
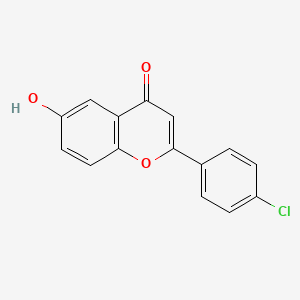
![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
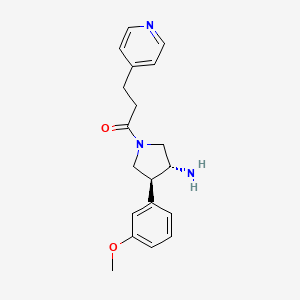
![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)

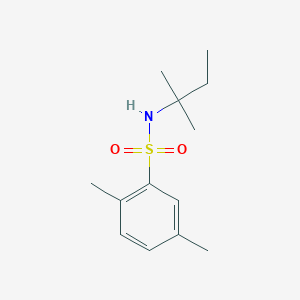
![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)
